3-[(2E)-2-benzylidenehydrazinyl]-5-methyl-4H-1,2,4-triazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-METHYL-5-[(2E)-2-(PHENYLMETHYLIDENE)HYDRAZIN-1-YL]-4H-1,2,4-TRIAZOL-4-AMINE is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry . The structure of this compound includes a triazole ring, which is a five-membered ring containing three nitrogen atoms and two carbon atoms. The presence of the phenylmethylidene hydrazinyl group adds to its chemical complexity and potential biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHYL-5-[(2E)-2-(PHENYLMETHYLIDENE)HYDRAZIN-1-YL]-4H-1,2,4-TRIAZOL-4-AMINE typically involves the reaction of appropriate hydrazine derivatives with aldehydes or ketones under acidic or basic conditions . One common method involves the condensation of 3-methyl-1,2,4-triazole-5-amine with benzaldehyde in the presence of an acid catalyst . The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield . The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions
3-METHYL-5-[(2E)-2-(PHENYLMETHYLIDENE)HYDRAZIN-1-YL]-4H-1,2,4-TRIAZOL-4-AMINE undergoes various chemical reactions, including:
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the hydrazinyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce hydrazine derivatives .
Scientific Research Applications
3-METHYL-5-[(2E)-2-(PHENYLMETHYLIDENE)HYDRAZIN-1-YL]-4H-1,2,4-TRIAZOL-4-AMINE has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-METHYL-5-[(2E)-2-(PHENYLMETHYLIDENE)HYDRAZIN-1-YL]-4H-1,2,4-TRIAZOL-4-AMINE involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it can interact with cellular receptors to modulate signal transduction pathways, leading to altered cellular responses .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A parent compound with a similar triazole ring structure.
3-Methyl-1,2,4-triazole-5-thiol: A derivative with a thiol group instead of the hydrazinyl group.
5-Phenyl-1,2,4-triazole-3-thiol: Another derivative with a phenyl group attached to the triazole ring.
Uniqueness
3-METHYL-5-[(2E)-2-(PHENYLMETHYLIDENE)HYDRAZIN-1-YL]-4H-1,2,4-TRIAZOL-4-AMINE is unique due to the presence of the phenylmethylidene hydrazinyl group, which imparts distinct chemical and biological properties . This structural feature enhances its potential as a versatile compound in various scientific research applications .
Properties
Molecular Formula |
C10H12N6 |
---|---|
Molecular Weight |
216.24 g/mol |
IUPAC Name |
3-N-[(E)-benzylideneamino]-5-methyl-1,2,4-triazole-3,4-diamine |
InChI |
InChI=1S/C10H12N6/c1-8-13-15-10(16(8)11)14-12-7-9-5-3-2-4-6-9/h2-7H,11H2,1H3,(H,14,15)/b12-7+ |
InChI Key |
PMVXVFABPIJRSJ-KPKJPENVSA-N |
Isomeric SMILES |
CC1=NN=C(N1N)N/N=C/C2=CC=CC=C2 |
Canonical SMILES |
CC1=NN=C(N1N)NN=CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.